cis-Cinnamamide cis-Cinnamamide Cis-cinnamamide is the Z (cis) isomer of cinnamamide.
Brand Name: Vulcanchem
CAS No.: 39124-46-4
VCID: VC1897194
InChI: InChI=1S/C9H9NO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,10,11)/b7-6-
SMILES: C1=CC=C(C=C1)C=CC(=O)N
Molecular Formula: C9H9NO
Molecular Weight: 147.17 g/mol

cis-Cinnamamide

CAS No.: 39124-46-4

Cat. No.: VC1897194

Molecular Formula: C9H9NO

Molecular Weight: 147.17 g/mol

* For research use only. Not for human or veterinary use.

cis-Cinnamamide - 39124-46-4

Specification

CAS No. 39124-46-4
Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
IUPAC Name (Z)-3-phenylprop-2-enamide
Standard InChI InChI=1S/C9H9NO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,10,11)/b7-6-
Standard InChI Key APEJMQOBVMLION-SREVYHEPSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C\C(=O)N
SMILES C1=CC=C(C=C1)C=CC(=O)N
Canonical SMILES C1=CC=C(C=C1)C=CC(=O)N

Introduction

Chemical Identity and Structural Properties

cis-Cinnamamide, also known as (Z)-3-phenylprop-2-enamide, is an organic compound with the molecular formula C₉H₉NO and a molecular weight of 147.17 g/mol . It is characterized by its distinctive cis configuration around the carbon-carbon double bond, differentiating it from the more common trans-cinnamamide isomer. The compound is registered with CAS number 39124-46-4 and is also identified by the FDA UNII code PEO59P6VC7 .

The structural configuration of cis-Cinnamamide features a phenyl group and an amide group positioned on the same side of the carbon-carbon double bond, creating the Z (zusammen) geometric isomerism. This spatial arrangement significantly influences its physicochemical properties and biological interactions compared to the trans isomer.

Physical and Chemical Properties

cis-Cinnamamide typically exists as a crystalline solid with distinct physicochemical properties. While specific physical properties of the cis isomer are less documented than those of trans-cinnamamide, comparative analysis with related compounds provides insight into its characteristics:

Propertycis-CinnamamideRelated Information
Physical StateCrystalline solidSimilar to trans-cinnamamide
SolubilitySlightly soluble in water; soluble in organic solventsBased on related cinnamic derivatives
Molecular Weight147.17 g/molComputed value
ConfigurationZ (cis) isomerAround C=C double bond

The cis configuration imparts unique reactivity patterns and influences the compound's interactions with biological systems, potentially explaining observed differences in biological activities between cis and trans isomers.

Synthesis Methods and Chemical Reactions

The synthesis of cis-Cinnamamide can be achieved through several methodological approaches, though it is generally more challenging to prepare than its trans counterpart due to the thermodynamic stability of the trans configuration.

Stereochemical Considerations

The preparation of specifically cis-configured cinnamamide often requires additional steps or specialized techniques to overcome the thermodynamic preference for trans isomerization. These may include:

  • Photochemical isomerization of trans-cinnamamide

  • Stereoselective catalytic hydrogenation of alkyne precursors

  • Wittig reactions with appropriately configured reagents

  • Metal-catalyzed coupling reactions with stereochemical control

The stereochemical purity of the product typically requires verification through advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, which can distinguish between cis and trans isomers based on characteristic coupling constants.

Biological Activities

cis-Cinnamamide exhibits diverse biological activities that have been documented across multiple research studies, highlighting its potential applications in pharmaceutical and agrochemical fields.

Antimicrobial Properties

Cinnamamide derivatives, including the cis isomer, have demonstrated significant antimicrobial activities against various pathogens. Research indicates that while trans-cinnamic acid showed minimum bactericidal concentration (MBC) of approximately 300 μg/mL against Mycobacterium tuberculosis, certain derivatives demonstrated enhanced potency .

Additionally, comparative studies between cinnamic acid, cinnamaldehyde, cinnamyl alcohol, and cinnamamide have shown that the structural configuration significantly impacts antimicrobial efficacy. At concentrations of 20-25 mM, cinnamamide affected the growth of Escherichia coli, though cinnamaldehyde demonstrated greater inhibitory effects across multiple bacterial species .

Anticonvulsant and Analgesic Properties

Research on cinnamic acid conjugates has revealed notable differences between cis and trans isomers in terms of neurological applications. In a study examining the anticonvulsant properties of cinnamic acid-conjugated peptide analogs, the cis isomers demonstrated superior efficacy against psychomotor seizures compared to their trans counterparts .

Specifically, cis-H5-CA and cis-H7-CA compounds showed effectiveness against psychomotor seizures in the 6-Hz test, whereas the trans isomers were completely ineffective . This isomer-specific activity suggests that the spatial configuration of the cinnamic moiety plays a crucial role in determining interaction with neurological targets.

Furthermore, the antinociceptive (pain-relieving) effects also showed isomer-dependent variation, with cis isomers of cinnamic acid conjugates producing significantly stronger antinociceptive effects than their trans-isomers in animal models .

Anticancer Activities

Cinnamamide derivatives have been investigated for their potential anticancer properties. Studies have evaluated the cytotoxicity of various cinnamic acid derivatives, including some structurally related to cis-cinnamamide, against cancer cell lines.

A series of cinnamide-fluorinated derivatives were assessed for their activity against the HepG2 liver cancer cell line. Some derivatives demonstrated promising antiproliferative activity, with IC₅₀ values comparable to or better than standard chemotherapeutic agents . For instance, compound 6, an imidazolone derivative bearing an N-(N-pyrimidin-2-ylbenzenesulphamoyl) moiety, displayed antiproliferative activity against HepG2 liver cancer cells with an IC₅₀ value of 4.23 μM, which was more potent than the reference compound staurosporin (IC₅₀ = 5.59 μM) .

These findings suggest that structural modifications of the cinnamamide scaffold can yield derivatives with enhanced anticancer properties, potentially providing new avenues for cancer drug development.

Anti-inflammatory Effects

N-Arylcinnamamide derivatives have demonstrated significant anti-inflammatory potential through the modulation of nuclear factor-kappa B (NF-κB) activation . In a study examining the anti-inflammatory properties of these compounds, most N-arylcinnamamide derivatives were able to attenuate lipopolysaccharide (LPS)-induced NF-κB activation by 10% to 27% at non-toxic concentrations .

Furthermore, certain derivatives were able to significantly decrease the level of tumor necrosis factor-alpha (TNF-α), a key inflammatory mediator, by approximately 10-12.4% . These findings suggest that cinnamamide derivatives may hold promise for the development of novel anti-inflammatory agents.

Agricultural Applications

Cinnamamide and its derivatives have attracted significant interest in the agrochemical sector due to their potential herbicidal, fungicidal, nematicidal, and insecticidal properties.

Insecticidal and Nematicidal Activities

Studies have evaluated the insecticidal and nematicidal properties of cinnamamide derivatives. Some compounds have demonstrated promising activity against agricultural pests. For instance, certain novel cinnamamide derivatives displayed moderate insecticidal activity against various insect species .

In nematicidal assays, compound 11b showed the highest activity against Bursaphelenchus xylophilus (pine wood nematode), with an LC₅₀ value of 113.8 μg/mL . Additionally, compounds 11m and 11q also exhibited good mortality rates against this economically important plant parasite.

Agrochemical Applications

Cinnamamide has been documented as a non-lethal repellent that deters feeding by a wide range of avian species . This property makes it potentially valuable in agricultural settings for protecting crops from bird damage without causing harm to the avian population.

A comprehensive review of cinnamamides in the agrochemical field has highlighted their broad spectrum of biological activities and potential applications in crop protection . The review examines the progress in synthesis methodologies and the agrochemical potential of these compounds, including their mechanism of action and structure-activity relationships.

Comparison with trans-Cinnamamide

Structural Differences

The key difference between cis and trans-cinnamamide lies in the geometric arrangement around the carbon-carbon double bond. In cis-cinnamamide, the phenyl group and the amide moiety are positioned on the same side of the double bond, whereas in trans-cinnamamide, they are on opposite sides. This configuration difference influences:

  • Molecular dimensions and shape

  • Dipole moment and electron distribution

  • Hydrogen bonding patterns

  • Receptor binding capabilities

Comparative Biological Activities

Research has demonstrated distinct differences in biological activities between cis and trans isomers of cinnamamide and related compounds:

Activitycis-Cinnamamide/Derivativestrans-Cinnamamide/DerivativesReference
Anticonvulsant EffectEffective against psychomotor seizuresIneffective in 6-Hz test
Antinociceptive EffectStronger analgesic effectsWeaker analgesic effects
Antimicrobial ActivityVariable activity depending on structureVariable activity depending on structure

These differences underscore the importance of stereochemistry in determining biological activity and highlight the potential value of exploring both isomeric forms in drug and agrochemical development.

Future Research Directions

The current body of research on cis-cinnamamide suggests several promising avenues for future investigation:

Medicinal Chemistry Applications

The distinct biological activities of cis-cinnamamide and its derivatives warrant further exploration in drug discovery programs. Potential areas include:

  • Development of more potent anticonvulsant agents based on the cis-cinnamamide scaffold

  • Optimization of anti-inflammatory properties through targeted structural modifications

  • Enhancement of anticancer activity through rational design of cis-cinnamamide derivatives

  • Investigation of potential applications in neurodegenerative disorders

Agricultural Science Applications

The documented insecticidal, nematicidal, and avian repellent properties of cis-cinnamamide derivatives present opportunities for developing environmentally friendly agrochemicals. Future research might focus on:

  • Optimization of structure for enhanced pest control efficacy

  • Development of formulations with improved field stability and application properties

  • Investigation of modes of action to address potential resistance issues

  • Exploration of synergistic combinations with existing agricultural agents

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